![molecular formula C4H7F3O B3228865 (2S)-1,1,1-trifluorobutan-2-ol CAS No. 1270010-83-7](/img/structure/B3228865.png)
(2S)-1,1,1-trifluorobutan-2-ol
Overview
Description
(2S)-1,1,1-trifluorobutan-2-ol, also known as TFBOH, is a chiral organofluorine compound with a molecular formula of C4H7F3O. It is a colorless liquid with a boiling point of 91-92°C and is commonly used as a building block in organic synthesis.
Mechanism of Action
The mechanism of action of (2S)-1,1,1-trifluorobutan-2-ol is not well understood, but it is believed to act as a Lewis acid catalyst in certain reactions due to the presence of the trifluoromethyl group.
Biochemical and Physiological Effects:
There is limited information on the biochemical and physiological effects of (2S)-1,1,1-trifluorobutan-2-ol. However, studies have shown that it is not toxic to cells and does not have any significant effects on human health.
Advantages and Limitations for Lab Experiments
One advantage of (2S)-1,1,1-trifluorobutan-2-ol is its ability to act as a chiral auxiliary in asymmetric synthesis reactions, which can lead to the production of enantiopure compounds. However, (2S)-1,1,1-trifluorobutan-2-ol can be expensive and difficult to synthesize in large quantities, which can limit its use in certain experiments.
Future Directions
There are several future directions for research involving (2S)-1,1,1-trifluorobutan-2-ol. One area of interest is the development of new synthetic methods using (2S)-1,1,1-trifluorobutan-2-ol as a building block. Another area of interest is the use of (2S)-1,1,1-trifluorobutan-2-ol as a chiral solvent in NMR spectroscopy. Additionally, further studies are needed to fully understand the mechanism of action of (2S)-1,1,1-trifluorobutan-2-ol and its potential applications in various fields of chemistry.
Scientific Research Applications
(2S)-1,1,1-trifluorobutan-2-ol has been used in various scientific research applications, including as a chiral auxiliary in asymmetric synthesis and as a solvent in NMR spectroscopy. It has also been used as a reagent in the preparation of chiral pharmaceuticals and agrochemicals.
properties
IUPAC Name |
(2S)-1,1,1-trifluorobutan-2-ol | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H7F3O/c1-2-3(8)4(5,6)7/h3,8H,2H2,1H3/t3-/m0/s1 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IBWNUWSYEJOUAH-VKHMYHEASA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C(F)(F)F)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@@H](C(F)(F)F)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H7F3O | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
128.09 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(2S)-1,1,1-trifluorobutan-2-ol |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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